

5-Bromo-3-iodo-6-methylpyridin-2-amine derivatives and analogs

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Compound of Interest

Compound Name: 5-Bromo-3-iodo-6-methylpyridin-2-amine

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An In-depth Technical Guide on **5-Bromo-3-iodo-6-methylpyridin-2-amine** Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals and bioactive molecules.[\[1\]](#)[\[2\]](#) Among the vast array of substituted pyridines, halogenated 2-aminopyridines serve as exceptionally versatile intermediates in the synthesis of novel therapeutic agents. The compound **5-Bromo-3-iodo-6-methylpyridin-2-amine**, with its distinct arrangement of reactive sites—a nucleophilic amino group, two different halogen atoms (bromo and iodo) amenable to selective cross-coupling reactions, and a methyl group for steric and electronic modulation—presents a rich platform for generating diverse molecular architectures with significant biological potential.

This technical guide provides a comprehensive overview of **5-Bromo-3-iodo-6-methylpyridin-2-amine** and its analogs. It covers their physicochemical properties, detailed synthetic protocols, and their emerging roles in drug discovery, particularly as scaffolds for kinase inhibitors and other targeted therapies. Quantitative data is presented in structured tables, and key experimental workflows and biological pathways are visualized to facilitate understanding and application in a research and development setting.

Physicochemical Properties

The fundamental physicochemical properties of the core compound and its key analogs are crucial for their application in synthesis and drug design. These properties are summarized below.

Property	5-Bromo-3- iodo-6- methylpyridin- 2-amine	2-Amino-5- bromo-3- iodopyridine	2-Amino-5- bromo-4- methylpyridine	5-Bromo-2- methylpyridin- 3-amine
CAS Number	958357-86-3[3]	N/A	885100-33-6	914358-73-9[4]
Molecular Formula	C ₆ H ₆ BrIN ₂ [3][5]	C ₅ H ₄ BrIN ₂ [6]	C ₆ H ₇ BrN ₂ [7]	C ₆ H ₇ BrN ₂ [4]
Molecular Weight	312.93 g/mol [3]	298.90 g/mol	187.04 g/mol [7]	187.04 g/mol [4]
Monoisotopic Mass	311.87592 Da[5]	N/A	185.97926 Da[8]	185.97926 Da[4]
Physical Form	Solid	Solid	Solid	Solid
Purity	95%[3]	N/A	N/A	96%
InChI Key	PEDOOHCESFJ XBX- UHFFFAOYSA- N[3][5]	N/A	KBLGGRWUEV CNPY- UHFFFAOYSA- N[8]	CBAXYISWNGG XOZ- UHFFFAOYSA- N[4]

Synthesis of the Core Scaffold and Analogs

The synthesis of substituted aminopyridines can be achieved through various classical and modern synthetic methodologies. Below are detailed protocols for key analogs, which serve as a foundation for the synthesis of **5-Bromo-3-iodo-6-methylpyridin-2-amine** and its derivatives.

Experimental Protocol 1: Synthesis of 2-Amino-5-bromo-3-iodopyridine

A convenient and scalable method for preparing 2-amino-5-bromo-3-iodopyridine has been developed starting from 2-aminopyridine. The process involves a two-step reaction: bromination followed by iodination.[9]

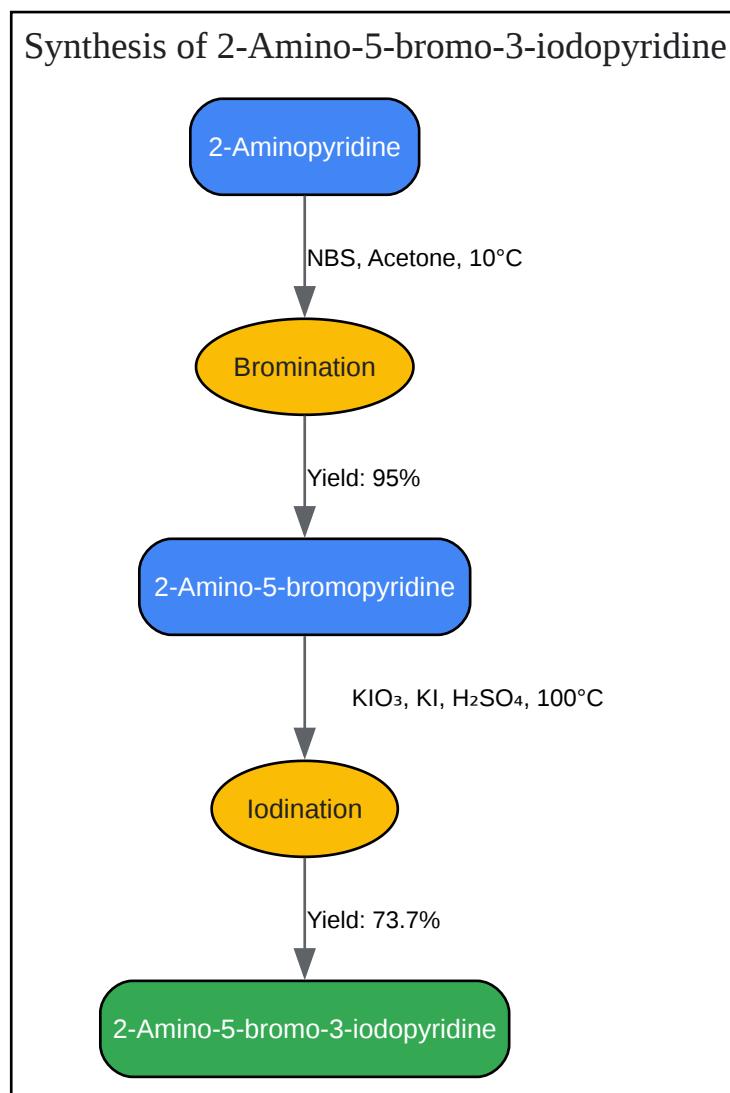
Step 1: Bromination to form 2-Amino-5-bromopyridine

- Materials: 2-aminopyridine, N-Bromosuccinimide (NBS), Acetone, 90% Ethanol.
- Procedure:
 - To a mixture of 2-aminopyridine (0.5 g, 5.3 mmol) in acetone (5 mL), add NBS (1.0 g, 5.6 mmol) dropwise over 0.5 hours at 10 °C.[9]
 - Stir the mixture for an additional 0.5 hours.[9]
 - Remove the solvent by evaporation under vacuum.[9]
 - Recrystallize the residue with 90% ethanol to afford 2-amino-5-bromopyridine as a yellow solid. (Yield: 95.0%, Purity: 97.0%).[9]

Step 2: Iodination to form 2-Amino-5-bromo-3-iodopyridine

- Materials: 2-Amino-5-bromopyridine, Sulfuric acid (2 mol/L), Potassium iodate (KIO₃), Potassium iodide (KI), Ammonia, 85% Ethanol.
- Procedure:
 - Stir a solution of 2-amino-5-bromopyridine (1.0 g, 5.8 mmol) in 2 mol/L sulfuric acid (10 mL) and treat it portionwise with potassium iodate (0.62 g, 2.9 mmol).[9]
 - Heat the mixture to 100 °C.[9]
 - Add a solution of potassium iodide (0.57 g, 3.4 mmol) in water (10 mL) dropwise over 0.5 hours.[9]
 - Allow the mixture to stir for a further 1.5 hours, then cool to ambient temperature.[9]

- Adjust the pH of the aqueous phase to 8 with ammonia, cool the mixture to 10 °C for 1 hour, and then filter.[9]
- Wash the filter cake with cool water and recrystallize with 85% ethanol to yield 2-amino-5-bromo-3-iodopyridine. (Yield: 73.7%, Purity: 98.5%).[9]



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Caption: Synthesis workflow for 2-Amino-5-bromo-3-iodopyridine.

Experimental Protocol 2: Synthesis of Derivatives via Suzuki Cross-Coupling

The bromine atom on the pyridine ring is an excellent handle for introducing aryl or heteroaryl moieties via palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This allows for the generation of large libraries of analogs for structure-activity relationship (SAR) studies.[10]

- Materials: 5-bromo-2-methylpyridin-3-amine, Tetrakis(triphenylphosphine)palladium(0) $[\text{Pd}(\text{PPh}_3)_4]$, Arylboronic acid, Potassium phosphate (K_3PO_4), 1,4-Dioxane, Water.
- General Procedure:
 - In a Schlenk flask, mix 5-bromo-2-methylpyridin-3-amine (1 equivalent), tetrakis(triphenylphosphine)palladium(0) (5 mol %), and 1,4-dioxane.[10]
 - Stir the reaction mixture at room temperature for 30 minutes under an inert atmosphere. [10]
 - Add the corresponding arylboronic acid (1.1-1.2 equivalents), potassium phosphate (1.5-2.3 equivalents), and water.[10]
 - Stir the mixture at 85–95 °C for over 15 hours.[10]
 - After cooling to room temperature, filter the mixture and dilute with ethyl acetate.[10]
 - The product is isolated after evaporation of the solvent and can be purified by column chromatography.[10]

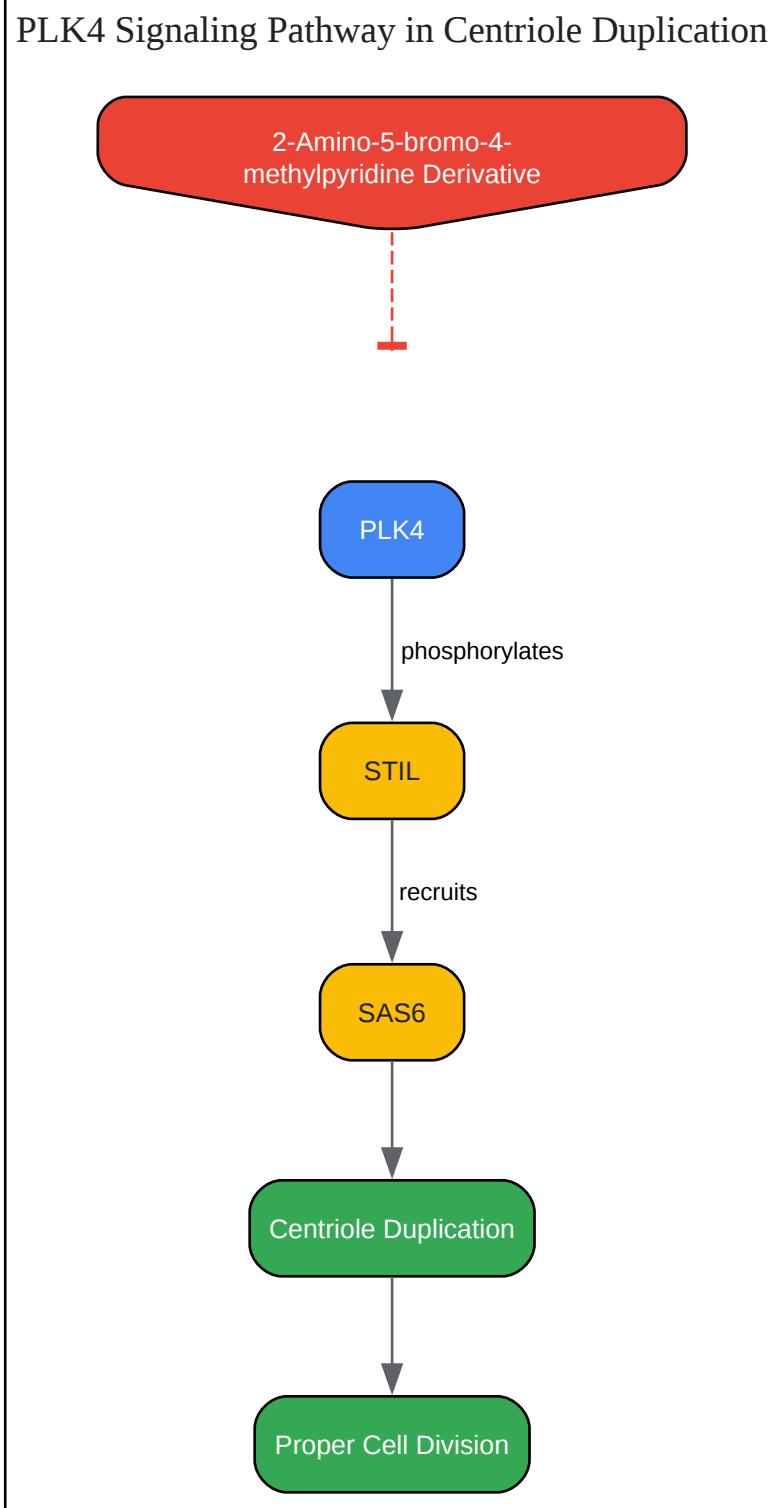
Applications in Drug Discovery

Derivatives and analogs of **5-Bromo-3-iodo-6-methylpyridin-2-amine** are valuable scaffolds for the development of targeted therapeutics, particularly in oncology.

Kinase Inhibition: Targeting the PLK4 Signaling Pathway

A close analog, 2-amino-5-bromo-4-methylpyridine, serves as a critical building block for the synthesis of Polo-like kinase 4 (PLK4) inhibitors.[7] PLK4 is a master regulator of centriole duplication, a process essential for proper cell division. In many cancers, PLK4 is overexpressed, leading to centrosome amplification and chromosomal instability, which contributes to tumorigenesis.[7]

Inhibitors derived from this scaffold are designed to occupy the ATP-binding pocket of the PLK4 enzyme. This competitive inhibition prevents ATP from binding, thereby blocking the kinase activity of PLK4 and disrupting the downstream signaling cascade that controls centriole duplication. The therapeutic consequences in cancer cells include the inhibition of centriole duplication, subsequent cell cycle arrest, and the induction of apoptosis (programmed cell death).^[7]



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Caption: Inhibition of the PLK4 signaling pathway by a pyridine derivative.

Inhibition of Inducible Nitric Oxide Synthase (iNOS)

Analogs of 2-amino-5-bromo-4-methylpyridine have also been evaluated as inhibitors of inducible nitric oxide synthase (iNOS). The overexpression of iNOS is implicated in a variety of inflammatory diseases, making it an important therapeutic target.[\[11\]](#) The inhibitory potency of these analogs varies with the substituent at the 6-position of the pyridine ring, highlighting the importance of SAR studies in optimizing drug candidates.

Quantitative Biological Data

The following table summarizes the in-vitro inhibitory activity of a series of 6-substituted 2-amino-4-methylpyridine analogs against iNOS. This data is critical for understanding the structure-activity relationships of this class of compounds.

Compound Number	6-Substituent	iNOS IC ₅₀ (nM) [11]
1	-H	28
2	-CH(CH ₃) ₂	11
3	-CH ₂ CH ₂ OH	14
4	-CH ₂ CH ₂ F	9
5	-CH ₂ CHF ₂	18
6	-CH ₂ CF ₃	20
7	-(CH ₂) ₂ CH ₂ OH	23
8	-(CH ₂) ₂ CH ₂ F	15

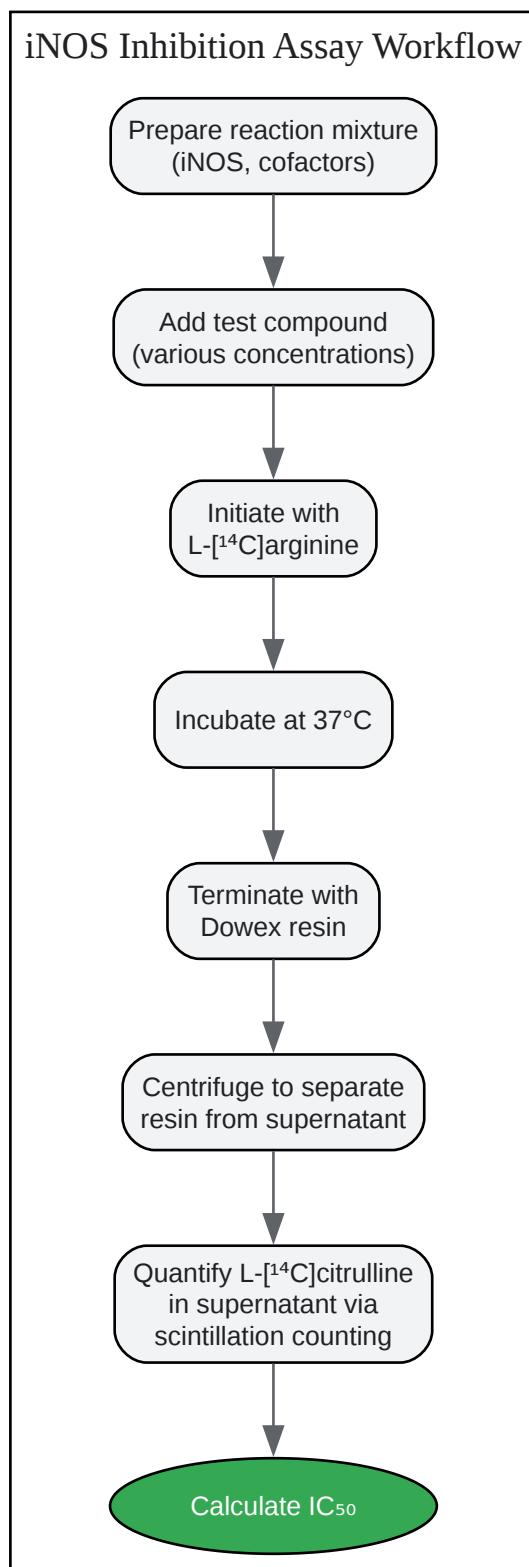
Key Biological Assay Protocols

To ensure reproducibility and facilitate further research, detailed methodologies for key biological assays are essential.

Experimental Protocol 3: iNOS Inhibition Assay

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against recombinant human iNOS enzyme.[\[11\]](#)

- Materials: Recombinant human iNOS enzyme, L-[¹⁴C]arginine, NADPH, (6R)-5,6,7,8-tetrahydro-L-biopterin (H₄B), Calmodulin, EGTA, HEPES buffer, Test compounds (2-amino-4-methylpyridine analogues), Dowex AG 50W-X8 resin (Na⁺ form), Scintillation cocktail, Scintillation counter.
- Procedure:
 - Prepare a reaction mixture containing HEPES buffer, NADPH, H₄B, calmodulin, EGTA, and the iNOS enzyme.[11]
 - Add the test compounds to the reaction mixture at various concentrations.[11]
 - Initiate the reaction by adding L-[¹⁴C]arginine.[11]
 - Incubate the mixture for a specified time at 37°C.[11]
 - Terminate the reaction by adding a stop buffer containing Dowex AG 50W-X8 resin. The resin binds unreacted L-[¹⁴C]arginine.[11]
 - Centrifuge the mixture and mix an aliquot of the supernatant (containing L-[¹⁴C]citrulline) with a scintillation cocktail.[11]
 - Quantify the amount of L-[¹⁴C]citrulline using a scintillation counter.[11]
 - Calculate IC₅₀ values by plotting the percentage of inhibition against the concentration of the test compound.[11]



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Caption: Experimental workflow for the iNOS inhibition assay.

Conclusion

5-Bromo-3-iodo-6-methylpyridin-2-amine and its analogs represent a class of compounds with significant synthetic versatility and therapeutic potential. The strategic placement of multiple reactive handles on the pyridine core allows for extensive chemical modification, making this scaffold an ideal starting point for the development of focused compound libraries. As demonstrated by analogs, these derivatives are promising candidates for the development of targeted therapies, including kinase inhibitors for oncology and iNOS inhibitors for inflammatory conditions. Further exploration of the structure-activity relationships and mechanisms of action of derivatives from this core structure will be crucial for optimizing their design and translating their therapeutic promise into clinical applications.

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